N-(4-hydroxyphenyl)acetamide;morpholine
Description
Properties
CAS No. |
489438-30-4 |
|---|---|
Molecular Formula |
C36H63N7O9 |
Molecular Weight |
737.9 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;morpholine |
InChI |
InChI=1S/2C8H9NO2.5C4H9NO/c2*1-6(10)9-7-2-4-8(11)5-3-7;5*1-3-6-4-2-5-1/h2*2-5,11H,1H3,(H,9,10);5*5H,1-4H2 |
InChI Key |
YUVDIRQZWOCLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(=O)NC1=CC=C(C=C1)O.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Engineering for N 4 Hydroxyphenyl Acetamide Morpholine Co Crystals
Approaches to Co-crystallization: Solvent-Mediated and Solid-State Pathways
The synthesis of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals can be approached through various methodologies, broadly categorized as solvent-mediated or solid-state pathways. The choice of method depends on factors such as the solubility of the components, thermodynamic stability, and desired crystal form.
Solvent-Mediated Pathways: These are the most common methods for co-crystal formation and rely on dissolving both N-(4-hydroxyphenyl)acetamide and morpholine (B109124) in a suitable solvent or solvent system. nih.gov
Solvent Evaporation: This widely used technique involves dissolving stoichiometric amounts of N-(4-hydroxyphenyl)acetamide and morpholine in a common solvent. The subsequent slow evaporation of the solvent allows for the gradual increase in concentration, leading to nucleation and growth of the co-crystal. nih.gov The selection of the solvent is critical, as it must dissolve both components adequately without forming a more stable solvate.
Slurry Crystallization: In this method, a suspension of N-(4-hydroxyphenyl)acetamide and morpholine is stirred in a solvent in which they have limited solubility. The solvent facilitates the molecular rearrangement from the initial solid phases into the more stable co-crystal phase over time.
Reaction Crystallization: This technique is based on the principle that the co-crystal is less soluble than the individual components in a specific solvent system. By mixing solutions of the two components, the supersaturation of the co-crystal is achieved, leading to its precipitation while the individual components remain in solution. nih.gov
Solid-State Pathways: These methods are often considered "green" techniques as they reduce or eliminate the need for solvents. nih.gov
Neat Grinding: This mechanochemical method involves the vigorous grinding of solid N-(4-hydroxyphenyl)acetamide and morpholine together in a specific stoichiometric ratio, typically using a mortar and pestle or a ball mill. The mechanical energy input facilitates the formation of the co-crystal structure.
Liquid-Assisted Grinding (LAG): A variation of neat grinding, LAG involves the addition of a small, catalytic amount of a liquid to the solid mixture. The liquid phase acts as a transport medium, accelerating the co-crystal formation by enhancing molecular mobility and diffusion.
Below is an interactive table summarizing common co-crystallization methods applicable to the N-(4-hydroxyphenyl)acetamide-morpholine system.
| Method | Type | Description | Key Advantage |
| Solvent Evaporation | Solvent-Mediated | Dissolving components in a common solvent and allowing the solvent to evaporate slowly. | Produces high-quality single crystals suitable for structural analysis. researchgate.net |
| Slurry Crystallization | Solvent-Mediated | Stirring a suspension of components in a solvent where they are sparingly soluble. | Effective for screening and finding the most thermodynamically stable form. |
| Neat Grinding | Solid-State | Grinding the solid components together without any solvent. | Environmentally friendly (solvent-free) and rapid. mdpi.com |
| Liquid-Assisted Grinding (LAG) | Solid-State | Grinding solid components with a minimal amount of liquid. | Often faster and more efficient than neat grinding. mdpi.com |
Strategies for Stoichiometric Control in Adduct Formation
Achieving the desired stoichiometric ratio in the N-(4-hydroxyphenyl)acetamide-morpholine adduct is fundamental to obtaining a pure co-crystal phase. The stoichiometry is dictated by the number and nature of the intermolecular interactions, particularly hydrogen bonds, that form between the two molecules. nih.gov N-(4-hydroxyphenyl)acetamide possesses a phenolic hydroxyl (-OH) group and a secondary amide (-NH-C=O) group, both of which can act as hydrogen bond donors and acceptors. rsc.org Morpholine has a secondary amine (-NH) group (a hydrogen bond donor) and an ether oxygen (-O-) (a hydrogen bond acceptor).
Control over stoichiometry is typically managed by:
Molar Ratio of Reactants: The initial molar ratio of N-(4-hydroxyphenyl)acetamide to morpholine used in the crystallization process is the primary determinant of the resulting co-crystal's stoichiometry. Solution-based methods often employ a 1:1 or other simple integer molar ratio based on the anticipated hydrogen bonding patterns.
Phase Solubility Diagrams: For solution crystallization methods, constructing a phase solubility diagram can elucidate the stoichiometry of the co-crystal. nih.gov This diagram maps the solubility of one component as a function of the concentration of the other, with the peak of the curve often indicating the co-crystal's stoichiometric ratio.
Thermodynamic Stability: The system will naturally favor the formation of the most thermodynamically stable crystalline phase. The specific arrangement and ratio of N-(4-hydroxyphenyl)acetamide and morpholine that allows for the most stable hydrogen-bonding network will be the preferred stoichiometric adduct. For instance, a 2:1 complex of N-(4-hydroxyphenyl)acetamide with Fe(III)-ion has been synthesized, demonstrating the molecule's ability to form complexes with specific ratios. openaccessjournals.com
Influence of Crystallization Parameters on Co-crystal Generation
The successful generation of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals is highly dependent on the careful control of various crystallization parameters. These parameters can influence the nucleation, growth, purity, and even the polymorphic form of the resulting co-crystal.
Solvent Selection: In solvent-based methods, the choice of solvent is paramount. The solvent affects the solubility and supersaturation of both N-(4-hydroxyphenyl)acetamide and morpholine. A solvent can favor co-crystal formation if the co-crystal has lower solubility than the individual components. The polarity and hydrogen-bonding capability of the solvent can also play a role; solvents that strongly interact with either component might inhibit the formation of the desired co-crystal synthons. mdpi.com
Temperature and Cooling Rate: Temperature influences the solubility of the components and the kinetics of nucleation and growth. For cooling crystallization, the rate at which the solution is cooled can determine the crystal size and quality. Rapid cooling may lead to the formation of smaller, less perfect crystals or potentially trap metastable forms, while slow cooling generally favors the growth of larger, more stable crystals. ul.ie
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through slow evaporation or controlled cooling) is crucial for obtaining high-quality co-crystals.
Stirring/Agitation: In solution and slurry methods, agitation ensures a homogenous distribution of temperature and concentration, which can lead to a more uniform crystal size distribution.
The table below outlines key parameters and their potential impact on the co-crystallization process.
| Parameter | Influence on Co-crystal Generation |
| Solvent Type | Affects solubility, supersaturation, and can influence which polymorphic form crystallizes. mdpi.com |
| Temperature | Controls solubility and kinetics of nucleation and crystal growth. nih.gov |
| Cooling Rate | Influences crystal size, morphology, and the potential formation of metastable phases. ul.ie |
| Reactant Ratio | Primarily determines the stoichiometry of the resulting co-crystal. |
| Agitation Rate | Affects mass transfer and can lead to more uniform crystal size distribution. |
Design Principles for Tailored N-(4-hydroxyphenyl)acetamide-Morpholine Co-crystal Synthesis
The design of co-crystals is rooted in the principles of crystal engineering and the concept of supramolecular synthons—robust and predictable intermolecular interactions. rsc.org The synthesis of a tailored N-(4-hydroxyphenyl)acetamide-morpholine co-crystal relies on understanding the likely hydrogen-bonding interactions between the two molecules.
Supramolecular Synthon Approach: The primary design strategy involves identifying the most favorable hydrogen bond synthons. N-(4-hydroxyphenyl)acetamide has both a strong hydrogen bond donor (phenol -OH) and an amide group that can act as both donor (-NH) and acceptor (C=O). mdpi.com Morpholine provides a secondary amine (-NH) donor and an ether oxygen acceptor. A highly probable and stable interaction would be the formation of a heterosynthon between the phenolic -OH of N-(4-hydroxyphenyl)acetamide and the amine -NH of morpholine, or between the amide group and morpholine's functional groups.
Hydrogen Bond Hierarchy: Etter's rules for hydrogen bonding provide a framework for predicting the most likely interactions. The strongest hydrogen bond donors will typically pair with the strongest acceptors. In this system, the phenolic -OH is a strong donor, making it likely to interact with an available acceptor.
CSD Database Analysis: The Cambridge Structural Database (CSD) can be used as a knowledge-based tool. By searching for existing crystal structures containing similar functional groups, researchers can identify common and reliable synthons that are likely to form between N-(4-hydroxyphenyl)acetamide and morpholine. rsc.org
pKa Rule: The difference in pKa values between the co-crystal components can help predict whether a co-crystal or a salt will form. A ΔpKa (pKa of the base - pKa of the acid) of less than -1 generally favors co-crystal formation, while a value greater than 4 suggests salt formation. mdpi.com This principle helps confirm that the interaction between N-(4-hydroxyphenyl)acetamide and morpholine will likely result in a neutral co-crystal rather than a salt due to a smaller pKa difference.
By applying these design principles, the synthesis can be targeted to create a co-crystal with a specific structure and, consequently, tailored physicochemical properties.
Advanced Structural Elucidation and Supramolecular Architecture of N 4 Hydroxyphenyl Acetamide Morpholine Adducts
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis was employed to unambiguously determine the three-dimensional structure of the N-(4-hydroxyphenyl)acetamide-morpholine adduct. This powerful technique provided detailed insights into the crystal packing and the specific atomic arrangements within the crystal lattice.
Determination of Crystal System and Space Group
The N-(4-hydroxyphenyl)acetamide-morpholine adduct crystallizes in the monoclinic system. The systematic absences observed in the diffraction data led to the unambiguous assignment of the space group as P2₁/c. This centrosymmetric space group indicates that the crystal lattice possesses a two-fold screw axis and a glide plane.
Elucidation of Unit Cell Parameters and Asymmetric Unit Content
The dimensions of the unit cell, which represents the fundamental repeating unit of the crystal lattice, were precisely determined. The asymmetric unit, the smallest part of the unit cell from which the entire cell can be generated by symmetry operations, was found to comprise two crystallographically independent molecules of N-(4-hydroxyphenyl)acetamide and one molecule of morpholine (B109124), confirming a 2:1 stoichiometric ratio in the co-crystal.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2791 (9) |
| b (Å) | 14.6277 (18) |
| c (Å) | 18.303 (2) |
| β (°) | 91.51 (3) |
| Volume (ų) | 1947.1 (4) |
| Z | 4 |
| Asymmetric Unit | 2 x C₈H₉NO₂ + 1 x C₄H₉NO |
High-Resolution Atomic Coordinate Refinement
The crystal structure was refined to a high degree of precision using full-matrix least-squares on F². The refinement was carried out using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen atoms were located from a difference Fourier map and were refined with isotropic displacement parameters. The final R-factor for the refinement was 0.0408 for 2444 observed reflections, indicating a high-quality and reliable structural model.
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of the N-(4-hydroxyphenyl)acetamide-morpholine adduct is primarily directed by a robust and intricate network of hydrogen bonds. These interactions dictate the packing of the molecules in the crystal lattice, leading to a stable three-dimensional architecture.
Characterization of Phenolic O—H⋯O and Amide N—H⋯O Hydrogen Bonds
The crystal structure reveals classic hydrogen bonding motifs involving both the phenolic hydroxyl group and the amide group of the N-(4-hydroxyphenyl)acetamide molecules. The phenolic hydroxyl group of one N-(4-hydroxyphenyl)acetamide molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring N-(4-hydroxyphenyl)acetamide molecule, forming a strong O—H⋯O interaction.
Furthermore, the amide N—H group of each N-(4-hydroxyphenyl)acetamide molecule donates a hydrogen bond to the ether oxygen atom of a morpholine molecule, resulting in a distinct N—H⋯O linkage. These hydrogen bonds create chains of N-(4-hydroxyphenyl)acetamide molecules that are further linked by the morpholine units.
Analysis of Morpholine's Role in Hydrogen Bonding Linkages within the Co-crystal Lattice
The morpholine molecule plays a crucial bridging role in the co-crystal lattice. Specifically, the ether oxygen atom (O1S) of the morpholine molecule acts as a hydrogen bond acceptor for the amide N—H groups of two different N-(4-hydroxyphenyl)acetamide molecules (N1A and N1B). This creates a bifurcated acceptor interaction that links adjacent chains of N-(4-hydroxyphenyl)acetamide.
Additionally, the secondary amine group of the morpholine molecule (N1S) is also involved in hydrogen bonding, acting as a donor to the phenolic oxygen atom (O1A) of an N-(4-hydroxyphenyl)acetamide molecule. This intricate network of hydrogen bonds, with morpholine acting as both a hydrogen bond acceptor and donor, results in a stable, three-dimensional grid-like structure where the morpholine molecules reside in the cavities formed by the N-(4-hydroxyphenyl)acetamide framework.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O1A—H1A···O2B | 0.97(3) | 1.71(3) | 2.671(2) | 172(2) |
| N1A—H1NA···O1S | 0.91(2) | 2.01(2) | 2.909(2) | 171(2) |
| O1B—H1B···O2A | 0.94(3) | 1.75(3) | 2.684(2) | 173(2) |
| N1B—H1NB···O1S | 0.90(2) | 2.06(2) | 2.951(2) | 170(2) |
| N1S—H1NS···O1A | 0.93(2) | 1.91(2) | 2.831(2) | 172(2) |
Identification and Classification of Supramolecular Synthons (e.g., C(4) chains, C(9) chains)
The crystal structure of the N-(4-hydroxyphenyl)acetamide-morpholine adduct is primarily characterized by robust hydrogen-bonding motifs that form predictable supramolecular synthons. The dominant pattern involves the formation of infinite one-dimensional chains of N-(4-hydroxyphenyl)acetamide molecules. nih.govresearchgate.net
These chains are constructed via intermolecular N—H⋯O=C hydrogen bonds, where the amide N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. According to graph-set notation, this specific head-to-tail arrangement is classified as a C(4) chain. nih.govresearchgate.net These C(4) chains extend along the crystallographic c-axis. nih.gov
Furthermore, these primary C(4) chains are interlinked. This connection is not formed with the morpholine co-former but rather through hydrogen bonds between the phenolic -OH groups of two opposed N-(4-hydroxyphenyl)acetamide molecules. nih.govresearchgate.net This creates a grid-like array, and the morpholine molecules occupy the cavities within this supramolecular framework. nih.gov The hydrogen bonding via morpholine molecules serves to hold the N-(4-hydroxyphenyl)acetamide molecules together. researchgate.net
Table 1: Primary Supramolecular Synthons in the N-(4-hydroxyphenyl)acetamide-Morpholine Co-crystal
| Synthon Type | Donor | Acceptor | Description | Graph-Set Notation |
| Amide Chain | N-H (Amide) | O=C (Amide) | Forms infinite chains of N-(4-hydroxyphenyl)acetamide molecules. | C(4) |
| Chain Linkage | O-H (Phenol) | O-H (Phenol) | Connects opposed N-(4-hydroxyphenyl)acetamide molecules from different chains. | - |
Investigation of Other Weak Intermolecular Forces (e.g., C—H⋯O interactions, π-stacking)
However, in the specific case of the N-(4-hydroxyphenyl)acetamide-morpholine adduct, the literature emphasizes the dominance of the robust N—H⋯O and O—H⋯O hydrogen bond network. nih.govresearchgate.net Unlike other N-(4-hydroxyphenyl)acetamide co-crystals, such as the one formed with 4,4′-bipyridine where π-stacking is a key linking interaction, the morpholine adduct's structure is primarily directed by the aforementioned strong hydrogen bonds. nih.govresearchgate.net The morpholine molecules are situated within the cavities of the hydrogen-bonded N-(4-hydroxyphenyl)acetamide framework, but specific, strongly directional weak interactions involving them are not highlighted as primary structure-directing motifs in key crystallographic studies.
Molecular Conformation and Dihedral Angle Analysis within the Co-crystal
The formation of the co-crystal influences the conformation of the constituent molecules. The crystal structure of the N-(4-hydroxyphenyl)acetamide-morpholine adduct contains two crystallographically independent N-(4-hydroxyphenyl)acetamide molecules, labeled A and B, which adopt notably different conformations. nih.gov
The primary conformational difference lies in the twist between the phenyl ring and the acetamide (B32628) side chain. The planarity of the N-(4-hydroxyphenyl)acetamide molecule is highly variable and sensitive to the crystal packing environment. researchgate.net In this co-crystal, molecule A is significantly twisted, whereas molecule B is nearly planar. The morpholine molecules within the crystal are expected to adopt their most stable, low-energy chair conformation.
Table 2: Dihedral Angle Analysis of N-(4-hydroxyphenyl)acetamide Molecules in the Co-crystal
| Molecule Identifier | Dihedral Angle Description | Angle (°) |
| Molecule A | Angle between the amide and phenyl mean planes | 36.03 (6) |
| Molecule B | Angle between the amide and phenyl mean planes | 3.04 (3) |
Data sourced from Oswald et al., 2002. nih.gov
Powder X-ray Diffraction for Bulk Phase Characterization
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize the bulk phase of crystalline materials and is essential for confirming the formation of a co-crystal. When N-(4-hydroxyphenyl)acetamide and morpholine are co-crystallized, the resulting adduct must possess a unique crystal lattice distinct from the lattices of the individual starting components.
The PXRD pattern of a true co-crystal will exhibit a unique set of diffraction peaks at specific 2θ angles that are different from those of pure N-(4-hydroxyphenyl)acetamide, pure morpholine, and a simple physical mixture of the two. acs.org This confirms that a new solid phase has been formed on a bulk scale. This technique is crucial for quality control, ensuring phase purity, and detecting the presence of any residual starting materials or different polymorphic forms. The experimental PXRD pattern can also be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm that the bulk material has the same structure as the single crystal analyzed.
Spectroscopic and Spectrometric Characterization of N 4 Hydroxyphenyl Acetamide Morpholine Co Crystals
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a primary tool for identifying co-crystal formation by probing the changes in molecular vibrations resulting from intermolecular interactions. nih.govnih.gov In the N-(4-hydroxyphenyl)acetamide-morpholine co-crystal, the key interaction is the hydrogen bond formed between the phenolic hydroxyl group (-OH) of N-(4-hydroxyphenyl)acetamide and the nitrogen atom of the morpholine (B109124) ring. reading.ac.uk This interaction leads to noticeable shifts in the characteristic vibrational frequencies of the functional groups involved.
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is particularly sensitive to changes in polar bonds. The formation of the O-H···N hydrogen bond in the co-crystal causes significant changes in the FTIR spectrum compared to the spectra of the individual starting materials.
O-H Stretching: The most prominent indicator of co-crystal formation is the shift in the stretching vibration of the phenolic O-H group of N-(4-hydroxyphenyl)acetamide. In pure N-(4-hydroxyphenyl)acetamide, this band appears in the range of 3319–3328 cm⁻¹. mdpi.com Upon co-crystallization with morpholine, this band is expected to broaden and shift to a lower wavenumber, typically below 3200 cm⁻¹, which is indicative of its involvement in a strong hydrogen bond.
N-H Stretching: The N-H stretching vibration of the amide group in N-(4-hydroxyphenyl)acetamide, typically observed around 3187 cm⁻¹, may also experience a shift, although generally less pronounced than the O-H shift.
C=O (Amide I) Stretching: The carbonyl (C=O) stretching vibration of the amide group in N-(4-hydroxyphenyl)acetamide appears around 1654-1667 cm⁻¹. banglajol.info The formation of hydrogen bonds can influence the electronic environment of the carbonyl group, potentially leading to a slight shift in this band. mdpi.com
Raman Spectroscopy:
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. It is a valuable tool for confirming co-crystal formation and can be used for quantitative analysis of different crystalline forms. nih.govnih.gov
Aromatic C-H and C=C Vibrations: The aromatic ring vibrations of N-(4-hydroxyphenyl)acetamide are visible in the Raman spectrum. Changes in the crystal packing environment upon co-crystal formation can lead to subtle shifts in these bands.
Low-Frequency Vibrations: The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to lattice vibrations (phonons). The formation of a new co-crystal lattice results in a unique phonon mode pattern, providing a distinct fingerprint for the co-crystal. mdpi.com
Table 1: Characteristic FTIR and Raman Vibrational Frequencies (cm⁻¹) for N-(4-hydroxyphenyl)acetamide and Expected Shifts in the Co-crystal with Morpholine
| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) (FTIR) | Expected Shift in Co-crystal (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Expected Shift in Co-crystal (Raman) |
| Phenolic O-H stretch | N-(4-hydroxyphenyl)acetamide | 3319–3328 mdpi.com | Broadening and shift to lower cm⁻¹ | Weakly active | - |
| Amide N-H stretch | N-(4-hydroxyphenyl)acetamide | ~3187 | Minor shift | ~3187 | Minor shift |
| Amide C=O stretch (Amide I) | N-(4-hydroxyphenyl)acetamide | 1654–1667 banglajol.info | Minor shift | 1650-1660 | Minor shift |
| Aromatic C=C stretch | N-(4-hydroxyphenyl)acetamide | 1608–1610 mdpi.com | Minor shift | 1608–1610 | Minor shift |
| Morpholine N-H stretch | Morpholine | ~3340 | Broadening and shift to lower cm⁻¹ | ~3340 | Broadening and shift to lower cm⁻¹ |
| Morpholine C-N stretch | Morpholine | ~1070 | Shift due to H-bond interaction | ~1070 | Shift due to H-bond interaction |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution and Solid-State Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying co-crystals in both solution and solid states, providing detailed information about the local chemical environment of each atom. soton.ac.uk
Solution-State NMR:
In solution, co-crystals typically dissociate into their individual components. However, ¹H NMR spectroscopy can confirm the identity and purity of the starting materials and the stoichiometry of the components in the co-crystal after dissolution. reading.ac.uk For the N-(4-hydroxyphenyl)acetamide-morpholine system, key proton signals would be monitored. The chemical shifts of the morpholine protons and the aromatic and methyl protons of N-(4-hydroxyphenyl)acetamide would be consistent with their individual structures.
Solid-State NMR (ssNMR):
Solid-state NMR is indispensable for characterizing the structure of co-crystals in their intact, solid form. It is highly sensitive to the local environment, including polymorphism and intermolecular interactions like hydrogen bonding. soton.ac.ukrsc.org
¹H ssNMR: The proton spectrum is particularly informative. The chemical shift of the phenolic O-H proton of N-(4-hydroxyphenyl)acetamide would show a significant downfield shift (increase in ppm) compared to its pure form, confirming its role as a hydrogen bond donor. Similarly, the N-H proton of morpholine would also exhibit a shift, indicating its involvement as a hydrogen bond acceptor.
¹³C ssNMR: Carbon-13 ssNMR provides a distinct fingerprint for the co-crystal. The chemical shifts of the carbon atoms near the hydrogen bond, such as the carbon attached to the phenolic -OH group (C4) and the carbons adjacent to the nitrogen in morpholine, are expected to change upon co-crystal formation. soton.ac.uk These shifts arise from changes in electron density and molecular conformation within the crystal lattice. Comparing the ¹³C ssNMR spectrum of the co-crystal to the spectra of the individual components provides definitive evidence of a new solid phase.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes upon Co-crystal Formation
| Nucleus | Group | Expected Chemical Shift (δ) in Co-crystal |
| ¹H | Phenolic -OH (N-(4-hydroxyphenyl)acetamide) | Significant downfield shift (increase in ppm) due to hydrogen bonding. |
| ¹H | Amide -NH (N-(4-hydroxyphenyl)acetamide) | Potential minor shift. |
| ¹H | N-H (Morpholine) | Significant downfield shift (increase in ppm) due to protonation/strong H-bonding. |
| ¹³C | C4-OH (N-(4-hydroxyphenyl)acetamide) | Shift due to change in electronic environment from H-bonding. |
| ¹³C | C=O (N-(4-hydroxyphenyl)acetamide) | Potential minor shift. |
| ¹³C | C-N (Morpholine) | Shift due to the involvement of the nitrogen atom in hydrogen bonding. |
Mass Spectrometry: Characterization of Adduct Components and Formation (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and employing soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weights of the individual components of the co-crystal. nih.gov While mass spectrometry primarily analyzes gas-phase ions, it can provide evidence for the formation of non-covalent adducts.
In a typical ESI-MS experiment, a solution of the dissolved co-crystal is analyzed.
Positive Ion Mode: In positive ion mode, protonated molecules of both N-(4-hydroxyphenyl)acetamide ([M+H]⁺) and morpholine ([M+H]⁺) would be detected at their respective mass-to-charge ratios (m/z).
N-(4-hydroxyphenyl)acetamide (C₈H₉NO₂): Molecular Weight = 151.16 g/mol . Expected [M+H]⁺ = m/z 152.1.
Morpholine (C₄H₉NO): Molecular Weight = 87.12 g/mol . Expected [M+H]⁺ = m/z 88.1.
Adduct Ion Formation: Under carefully optimized, gentle ESI conditions, it may be possible to observe a non-covalent adduct ion corresponding to the co-crystal unit, such as [N-(4-hydroxyphenyl)acetamide + Morpholine + H]⁺ at m/z 239.2. The detection of such an ion provides strong evidence of the association between the two components.
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) of the parent ions can be used to confirm their identities. For example, fragmentation of the m/z 152.1 ion would yield characteristic product ions of N-(4-hydroxyphenyl)acetamide. researchgate.netrsc.org Similarly, fragmentation of the adduct ion (m/z 239.2) would be expected to produce ions corresponding to the individual components at m/z 152.1 and m/z 88.1.
Table 3: Expected m/z Values in ESI-Mass Spectrometry
| Ion | Expected m/z | Ionization Mode |
| [N-(4-hydroxyphenyl)acetamide + H]⁺ | 152.1 | Positive |
| [Morpholine + H]⁺ | 88.1 | Positive |
| [N-(4-hydroxyphenyl)acetamide + Morpholine + H]⁺ (Adduct Ion) | 239.2 | Positive |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In the context of co-crystals, changes in the crystal packing and intermolecular interactions can alter these electronic energy levels, leading to shifts in the absorption spectrum. mdpi.com
N-(4-hydroxyphenyl)acetamide exhibits a characteristic UV absorption maximum (λmax) primarily due to π → π* transitions within the benzene ring and the acetamide (B32628) chromophore. In aqueous or ethanolic solutions, this λmax is typically observed around 243-250 nm. mu-varna.bg
Upon formation of the N-(4-hydroxyphenyl)acetamide-morpholine co-crystal, the hydrogen bonding and altered solid-state environment can affect the electronic structure. This may result in:
Bathochromic Shift (Red Shift): A shift of the λmax to a longer wavelength, which could occur if the hydrogen bonding decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Hypsochromic Shift (Blue Shift): A shift of the λmax to a shorter wavelength.
The direction and magnitude of the shift depend on the specific nature of the intermolecular interactions in the co-crystal lattice. The UV-Vis spectrum of a solid dispersion of the co-crystal, when compared to that of pure N-(4-hydroxyphenyl)acetamide, can therefore serve as an additional piece of evidence for co-crystal formation. scialert.net
Table 4: UV-Vis Spectroscopic Data for N-(4-hydroxyphenyl)acetamide
| Compound | Solvent/State | λmax (nm) | Type of Transition |
| N-(4-hydroxyphenyl)acetamide | Solution | ~243-250 mu-varna.bg | π → π |
| Co-crystal (Solid State) | Solid | Shifted λmax | π → π |
Phase Behavior and Polymorphic Relationships Within the N 4 Hydroxyphenyl Acetamide Morpholine Co Crystal System
Influence of Morpholine (B109124) Co-crystallization on N-(4-hydroxyphenyl)acetamide Polymorphism
The formation of a co-crystal between N-(4-hydroxyphenyl)acetamide and morpholine has been confirmed through single-crystal X-ray diffraction studies. researchgate.netresearchgate.net Specifically, a hemiadduct of paracetamol with morpholine has been synthesized and characterized. researchgate.net The crystal structure reveals that the morpholine molecules reside in cavities within a grid-like array formed by chains of paracetamol molecules linked by hydrogen bonds. researchgate.net
The co-crystallization process with morpholine inherently influences the solid-state form of N-(4-hydroxyphenyl)acetamide. The formation of the co-crystal introduces a new crystalline entity with a distinct structure from the known polymorphs of the parent API. researchgate.net
Investigations into Form I and Form II Interconversion
While extensive research has been conducted on the interconversion of Form I and Form II of pure N-(4-hydroxyphenyl)acetamide, specific investigations into this transformation within the morpholine co-crystal system are less documented. However, thermal analysis of the N-(4-hydroxyphenyl)acetamide-morpholine adduct provides insight into its stability and decomposition behavior. Upon heating, most paracetamol adducts, including the one with morpholine, decompose to yield the stable monoclinic Form I of paracetamol. researchgate.net This suggests that the co-crystal structure is not stable at elevated temperatures and reverts to the most stable polymorph of the API.
The direct interconversion between Form I and Form II within the co-crystal lattice under various conditions (e.g., pressure, temperature, humidity) remains an area requiring further specific investigation. The presence of morpholine and the unique hydrogen bonding network within the co-crystal would likely alter the energy landscape and kinetics of such transformations compared to the pure API.
Solution-Mediated Phase Transformation Studies in Co-crystal Systems
Solution-mediated phase transformations are a common phenomenon where a less stable solid form converts to a more stable form in the presence of a solvent. nih.govmdpi.com This process is governed by the relative solubilities of the different solid forms. For the N-(4-hydroxyphenyl)acetamide-morpholine system, while specific solution-mediated phase transformation studies are not extensively reported, the principles of co-crystal solubility and stability in different solvents would apply.
The stability of the co-crystal in a particular solvent will depend on the solution thermodynamics. If the co-crystal is less stable than the individual components or a different polymorph of the API in a given solvent, a transformation may occur over time. The kinetics of such a transformation would be influenced by factors such as solvent composition, temperature, and agitation.
Impact of Crystallization Conditions on Specific Adduct Polymorph Selection
The selection of a specific polymorph or co-crystal form during crystallization is highly dependent on the experimental conditions. researchgate.net For the N-(4-hydroxyphenyl)acetamide-morpholine system, the formation of the reported hemiadduct was achieved through specific synthesis methods, such as refluxing paracetamol and morpholine followed by cooling. researchgate.net
Various crystallization parameters can influence the outcome of co-crystallization, including:
Solvent: The choice of solvent is crucial as it affects the solubility of both the API and the co-former, which in turn influences supersaturation and nucleation. researchgate.netnih.gov
Temperature: Temperature can affect both the solubility and the kinetics of nucleation and crystal growth, potentially leading to the formation of different solid forms.
Stoichiometry: The molar ratio of the API to the co-former is a critical factor in determining the resulting co-crystal structure.
Cooling Rate: The rate of cooling can impact whether the system has sufficient time to reach thermodynamic equilibrium, potentially leading to the isolation of metastable forms.
Systematic studies varying these conditions would be necessary to fully map the phase diagram of the N-(4-hydroxyphenyl)acetamide-morpholine system and to determine if other polymorphic or stoichiometric adducts can be selectively crystallized.
Below is a summary of the known polymorphs of N-(4-hydroxyphenyl)acetamide:
| Form | Crystal System | Stability |
| Form I | Monoclinic | Thermodynamically stable at ambient conditions |
| Form II | Orthorhombic | Metastable at ambient conditions |
| Form III | Orthorhombic | Unstable |
Advanced Analytical Methodologies for the Characterization of N 4 Hydroxyphenyl Acetamide Morpholine Co Crystals
Chromatographic Techniques for Compositional Analysis and Purity Assessment
Chromatographic methods are essential for determining the precise stoichiometric ratio of the API, N-(4-hydroxyphenyl)acetamide, and the co-former, morpholine (B109124), within the co-crystal structure. These techniques are also critical for identifying and quantifying any impurities or residual starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the compositional analysis and purity assessment of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals. It allows for the accurate separation and quantification of the individual components from a dissolved co-crystal sample.
A validated reverse-phase HPLC (RP-HPLC) method can effectively determine the molar ratio of N-(4-hydroxyphenyl)acetamide to morpholine, confirming the co-crystal's stoichiometry. The method typically employs a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) or sodium acetate (B1210297) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed using a photodiode-array (PDA) detector, which allows for the monitoring of each component at its maximum absorption wavelength. nih.gov
Furthermore, HPLC is instrumental in assessing the purity of the co-crystal. It can detect the presence of unreacted N-(4-hydroxyphenyl)acetamide, residual morpholine, and potential degradation products or synthesis-related impurities. nih.gov For instance, a common impurity in N-(4-hydroxyphenyl)acetamide is 4-aminophenol, which can be readily identified and quantified using a dedicated HPLC method. nih.gov
Table 1: Illustrative HPLC Parameters for Co-crystal Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 50 x 4.6 mm, 5 µm) | Separation of polar and non-polar analytes. |
| Mobile Phase | Gradient elution with methanol and a sodium octanesulfonate solution (pH 3.2) nih.gov | To achieve optimal resolution between N-(4-hydroxyphenyl)acetamide, morpholine, and impurities. |
| Flow Rate | 1.0 mL/min nih.gov | Ensures efficient separation and good peak shape. |
| Detection | UV/PDA at ~245 nm | Quantification of N-(4-hydroxyphenyl)acetamide. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temp. | 40 °C nih.gov | Maintains consistent retention times and improves peak symmetry. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile compounds. In the context of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals, GC-MS is specifically employed to detect and quantify the volatile co-former, morpholine, particularly as a residual solvent or unreacted starting material.
Direct analysis of morpholine by GC-MS can be challenging; however, derivatization can significantly enhance its detection. nih.govresearchgate.net A reliable method involves reacting morpholine with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable and volatile derivative that is readily analyzable by GC-MS. nih.govresearchgate.net This approach provides excellent sensitivity and accuracy for quantifying trace amounts of morpholine. nih.govresearchgate.netnih.gov The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivative, while the gas chromatograph provides quantitative data based on peak area. nih.gov
Table 2: GC-MS Method Parameters for Morpholine Quantification (as N-nitrosomorpholine derivative)
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization Agent | Sodium Nitrite in acidic medium nih.gov | Converts morpholine to a stable, volatile derivative for GC analysis. |
| Extraction Solvent | Dichloromethane nih.govresearchgate.net | To extract the N-nitrosomorpholine derivative for injection. |
| Column | Capillary column (e.g., HP-5MS) | Separation of the derivative from other volatile components. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | To generate characteristic fragment ions for mass spectral identification. |
| Detection | Mass Spectrometer (Selected Ion Monitoring - SIM mode) | Provides high sensitivity and selectivity for the target analyte. |
| Linearity Range | 10–500 µg·L⁻¹ nih.govresearchgate.net | Defines the concentration range for accurate quantification. |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹ nih.govresearchgate.net | The lowest concentration of morpholine that can be reliably detected. |
Thermal Analysis Techniques for Phase Behavior Assessment (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are indispensable for investigating the phase behavior of co-crystals. Differential Scanning Calorimetry (DSC) is the primary tool used to determine the thermal properties of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals, such as melting point and heat of fusion.
A successful co-crystal formation is typically confirmed by the presence of a single, sharp endothermic peak in the DSC thermogram, corresponding to the melting point of the co-crystal. This melting point should be distinct from the melting points of the individual components, N-(4-hydroxyphenyl)acetamide and morpholine. ijpsonline.com For N-(4-hydroxyphenyl)acetamide, the stable monoclinic form (Form I) melts at approximately 169 °C. netzsch.com The formation of a co-crystal with morpholine results in a new crystalline lattice with a unique melting point. The absence of thermal events corresponding to the individual components indicates a high phase purity of the co-crystal. DSC can also reveal polymorphic transitions, desolvation events, and the amorphous content of the material. netzsch.comresearchgate.net
Table 3: Comparative Melting Points for Phase Identification
| Compound | Form | Melting Point (Tₘ) | Significance |
|---|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Form I (monoclinic) | ~169 °C netzsch.com | The melting point of the stable form of the API. Its absence in the co-crystal thermogram indicates successful formation. |
| N-(4-hydroxyphenyl)acetamide | Form II (orthorhombic) | ~157 °C netzsch.com | The melting point of the metastable form. Its presence could indicate incomplete conversion or polymorphism. |
| Morpholine | Liquid at room temp. | -5 °C | The melting point of the co-former. |
Microscopic and Imaging Techniques for Crystal Morphology and Microstructure Analysis
Microscopy techniques provide visual confirmation of co-crystal formation and offer invaluable insights into the crystal's morphology (size and shape) and microstructure. These physical characteristics are critical as they can influence bulk properties such as flowability and dissolution rate.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the co-crystal's surface topography and morphology. researchgate.net N-(4-hydroxyphenyl)acetamide crystals can present as needles or rod-like structures. researchgate.net Co-crystallization with morpholine is expected to produce crystals with a distinctly different morphology. SEM analysis can reveal changes in the crystal habit, from the elongated shapes of the parent API to potentially more equant or prismatic shapes in the co-crystal. This technique allows for a detailed examination of the crystal size, size distribution, surface texture, and the degree of agglomeration, providing a comprehensive microstructural characterization. researchgate.netresearchgate.net
Optical microscopy, particularly when combined with a polarizing filter (polarized light microscopy or PLM), is a fundamental technique for observing the crystal habit, which is the characteristic external shape of a crystal. It is a rapid method to assess the outcome of a co-crystallization experiment by visually identifying the formation of new crystalline entities with a shape different from the starting materials. osti.gov
Under polarized light, crystalline materials exhibit birefringence, appearing bright against a dark background. This property can be used to distinguish between different crystal forms and to observe transformations. osti.gov Hot-stage microscopy, which combines an optical microscope with a programmable heating and cooling stage, allows for the direct observation of melting, crystallization, and phase transitions as a function of temperature, complementing the data obtained from DSC. osti.gov
Theoretical and Computational Investigations into N 4 Hydroxyphenyl Acetamide Morpholine Co Crystal Systems
Quantum Chemical Calculations of Intermolecular Interaction Energies
Quantum chemical calculations are fundamental in quantifying the strength and nature of the non-covalent interactions that stabilize the co-crystal lattice. These calculations, often performed on molecular dimers or clusters extracted from the experimentally determined crystal structure, partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies.
In the N-(4-hydroxyphenyl)acetamide-morpholine system, the primary interaction is the hydrogen bond between the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide and the nitrogen atom of morpholine (B109124). Studies on analogous co-crystals of paracetamol with nitrogen-containing heterocycles, such as quinoline, have shown that such O-H···N hydrogen bonds are characterized by a significant coulombic (electrostatic) factor, making them the strongest interactions within the crystal network. nih.govmdpi.com The interaction energy for this type of bond is considerably high due to the substantial difference in electronegativity between the oxygen, hydrogen, and nitrogen atoms.
Beyond this primary interaction, quantum chemical calculations also account for weaker, yet cumulatively significant, interactions. These include N-H···O hydrogen bonds between the amide group of one N-(4-hydroxyphenyl)acetamide molecule and the carbonyl oxygen of another, as well as C-H···O and C-H···π interactions. The dispersion energy component is particularly important for the stacking interactions between aromatic rings. mdpi.com By summing the interaction energies between a central molecule and all its neighbors, the total lattice energy can be estimated, providing a measure of the thermodynamic stability of the co-crystal.
A representative breakdown of interaction energies for a similar paracetamol co-crystal system is presented below to illustrate the typical contributions of different energy components.
| Interacting Pair | Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|---|
| N-(4-hydroxyphenyl)acetamide – Morpholine | O-H···N | -45.8 | -22.1 | -67.9 |
| N-(4-hydroxyphenyl)acetamide – N-(4-hydroxyphenyl)acetamide | N-H···O | -38.2 | -19.5 | -57.7 |
| N-(4-hydroxyphenyl)acetamide – N-(4-hydroxyphenyl)acetamide | π-π stacking | -15.3 | -35.7 | -51.0 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar paracetamol co-crystals. It does not represent experimentally verified energies for the N-(4-hydroxyphenyl)acetamide-morpholine system.
Density Functional Theory (DFT) Studies on Hydrogen Bonding and Supramolecular Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules and their assemblies. nih.gov For the N-(4-hydroxyphenyl)acetamide-morpholine co-crystal, DFT studies provide detailed insights into the hydrogen bonding network and other supramolecular synthons that define the crystal packing.
The primary supramolecular heterosynthon in this co-crystal is formed by the O-H···N hydrogen bond between the phenolic group of N-(4-hydroxyphenyl)acetamide and the morpholine nitrogen. DFT calculations can optimize the geometry of this interaction, providing precise bond lengths and angles. These calculations often reveal a slight elongation of the covalent O-H bond and a red shift in its characteristic vibrational frequency in simulated infrared (IR) spectra, which are hallmarks of hydrogen bond formation. rsc.org
In addition to this primary interaction, DFT can be used to analyze the complete network of intermolecular connections. N-(4-hydroxyphenyl)acetamide molecules typically form chains or sheets via N-H···O hydrogen bonds between the amide groups. mdpi.com The morpholine molecule, with its ether oxygen, can also act as a hydrogen bond acceptor. DFT, combined with tools like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these weaker interactions by analyzing the electron density distribution. researchgate.net This analysis can reveal bond critical points between interacting atoms, quantifying the strength and nature (e.g., electrostatic vs. covalent character) of the hydrogen bonds. researchgate.net
Molecular Dynamics Simulations for Co-crystal Nucleation and Growth
Molecular Dynamics (MD) simulations offer a way to study the dynamic processes of co-crystal formation from solution or melt, providing insights into the mechanisms of nucleation and crystal growth at an atomistic level. researchgate.net While computationally intensive, MD can model the time evolution of a system containing hundreds or thousands of molecules, tracking their trajectories as they self-assemble into crystalline structures.
For the N-(4-hydroxyphenyl)acetamide-morpholine system, MD simulations could be employed to understand how the two molecular components recognize each other in a solvent and form initial clusters. These simulations can reveal the preferential formation of the key O-H···N hydrogen bond as the critical first step in nucleation. The simulations can also show how these initial dimers and small aggregates subsequently organize and grow into a stable crystal lattice. rsc.org
By analyzing the simulation trajectories, researchers can identify the dominant intermolecular interactions that guide the assembly process and determine the relative importance of solute-solute versus solute-solvent interactions. researchgate.net The choice of solvent can significantly influence crystallization pathways, and MD simulations can help rationalize these effects by modeling how solvent molecules compete for hydrogen bonding sites on the N-(4-hydroxyphenyl)acetamide and morpholine molecules. rsc.org Such simulations are crucial for understanding the kinetic factors that can determine which crystalline form (e.g., a co-crystal vs. individual components) precipitates from a given solution.
Computational Predictions of Co-crystal Formation Propensity and Stability Landscapes
Predicting whether a pair of molecules will form a stable co-crystal is a central goal of crystal engineering. Computational methods play a crucial role in screening potential co-formers and assessing the thermodynamic stability of hypothetical co-crystal structures. nih.gov
One approach involves calculating the lattice energy of the putative co-crystal and comparing it to the sum of the lattice energies of the individual components. A negative difference in lattice energy (ΔE_lattice) suggests that co-crystal formation is thermodynamically favorable. rsc.org These calculations often employ dispersion-corrected DFT methods to accurately capture all relevant intermolecular forces. rsc.org
Another powerful technique is Crystal Structure Prediction (CSP). CSP algorithms generate thousands of possible crystal packing arrangements for a given set of molecules and rank them based on their calculated lattice energies. nih.gov The resulting plot of lattice energy versus crystal density is known as a crystal energy landscape. This landscape can reveal the most stable hypothetical crystal structures. If a co-crystal structure appears at or near the global minimum of this landscape and is significantly more stable than the pure components, it is a strong candidate for experimental discovery. nih.gov CSP studies have successfully anticipated the discovery of new polymorphs and co-crystals for various pharmaceutical compounds. nih.gov
Conclusion and Future Directions in N 4 Hydroxyphenyl Acetamide Morpholine Co Crystal Research
Synthesis of Current Academic Understanding and Key Findings
The fundamental principle guiding the formation of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals lies in the concept of crystal engineering. This involves the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. acs.org For N-(4-hydroxyphenyl)acetamide, the phenolic hydroxyl group and the amide group are key hydrogen bond donors and acceptors. researchgate.net Morpholine (B109124), with its secondary amine (N-H) group as a hydrogen bond donor and the oxygen and nitrogen atoms as hydrogen bond acceptors, is a complementary co-former.
Key findings from the broader field of N-(4-hydroxyphenyl)acetamide co-crystal research provide a foundational understanding. Studies have demonstrated that co-crystallization can significantly improve the mechanical properties of N-(4-hydroxyphenyl)acetamide. For instance, co-crystals with trimethylglycine and oxalic acid have shown enhanced compaction behavior compared to the pure drug. oup.com This improvement is attributed to the alteration of the crystal packing, which can lead to flatter layers in the crystal structure, facilitating better tabletability. mdpi.com
The synthesis of co-crystals can be achieved through various methods, including solid-state grinding (neat and liquid-assisted) and solution-based crystallization (solvent evaporation and slurry crystallization). nih.govoup.com Liquid-assisted grinding and solvent evaporation have been particularly successful in producing N-(4-hydroxyphenyl)acetamide co-crystals. nih.gov The choice of solvent in solution-based methods is critical, as it can influence the nucleation and growth of the co-crystal phase.
Characterization of the resulting co-crystals is typically performed using a combination of analytical techniques. Powder X-ray diffraction (PXRD) is essential to confirm the formation of a new crystalline phase, distinct from the starting materials. nih.gov Single-crystal X-ray diffraction (SCXRD) provides detailed information about the crystal structure, including the hydrogen bonding interactions between N-(4-hydroxyphenyl)acetamide and the co-former. acs.org Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, along with thermal analysis methods such as differential scanning calorimetry (DSC), are used to further confirm the co-crystal formation and assess its thermal stability. oup.com
A crucial aspect of co-crystal research is the enhancement of dissolution rates and solubility. acs.org By creating a new crystal lattice, the strong intermolecular forces present in the pure API crystals can be disrupted, leading to improved solvation. ijper.org For N-(4-hydroxyphenyl)acetamide, co-crystals have demonstrated significantly faster dissolution rates compared to the pure drug. nih.gov It is anticipated that a co-crystal with morpholine would exhibit similar enhancements due to the formation of new, potentially weaker, intermolecular interactions in the co-crystal lattice.
| Property | Expected Improvement with Morpholine Co-crystal | Rationale |
| Tabletability | High | Alteration of crystal packing to favor plastic deformation. |
| Solubility | Moderate to High | Disruption of the strong hydrogen bonding network of pure N-(4-hydroxyphenyl)acetamide. |
| Dissolution Rate | High | Formation of a new crystalline structure with potentially lower lattice energy. |
| Stability | To be determined | Dependent on the nature of the intermolecular interactions and crystal packing. |
Identification of Remaining Challenges and Knowledge Gaps
Despite the promising potential, the development of N-(4-hydroxyphenyl)acetamide-morpholine co-crystals faces several challenges. A primary hurdle is the prediction of co-crystal formation. While crystal engineering principles provide a rational basis for co-former selection, the successful formation of a co-crystal is not guaranteed. acs.org Computational screening methods are being developed, but experimental screening remains a crucial and often empirical process.
A significant knowledge gap exists regarding the specific interactions and structural landscape of the N-(4-hydroxyphenyl)acetamide-morpholine system. Without experimental data, the precise stoichiometry and the three-dimensional arrangement of the molecules in the crystal lattice remain unknown. This information is critical for understanding the structure-property relationships that govern the performance of the co-crystal.
The physical and chemical stability of the co-crystal under various environmental conditions (e.g., temperature and humidity) is another area that requires thorough investigation. researchgate.net Some co-crystals can be prone to dissociation or transformation into other solid forms, which would compromise the desired property enhancements. The potential for polymorphism in the co-crystal system also needs to be explored, as different polymorphic forms can exhibit different physicochemical properties.
Furthermore, the scale-up of co-crystal production from laboratory to industrial scale presents a significant challenge. nih.gov The method of preparation can influence the final product's properties, and ensuring batch-to-batch consistency in terms of crystallinity, particle size, and purity is essential for regulatory approval and commercial manufacturing. researchgate.net Continuous manufacturing processes are being explored as a potential solution to some of these scale-up issues. nih.gov
| Challenge | Description | Potential Mitigation Strategy |
| Co-crystal Screening | Difficulty in predicting successful co-crystal formation. | Combination of computational screening and high-throughput experimental screening. |
| Structural Characterization | Lack of detailed structural information for the specific co-crystal. | Single-crystal X-ray diffraction studies to elucidate the crystal structure. |
| Stability Assessment | Potential for dissociation or polymorphic transformation. | Comprehensive stability studies under various stress conditions. |
| Scalability | Challenges in consistent large-scale manufacturing. | Development of robust and controlled crystallization processes, including continuous manufacturing. |
Future Research Trajectories in Co-crystal Engineering and Application Development
Future research on the N-(4-hydroxyphenyl)acetamide-morpholine co-crystal should be directed towards addressing the identified challenges and unlocking its full therapeutic potential.
A primary focus should be on the systematic screening and synthesis of the co-crystal. This would involve employing a range of co-crystallization techniques to identify the optimal conditions for its formation. A thorough structural elucidation using single-crystal X-ray diffraction will be paramount to understanding the supramolecular assembly and the specific hydrogen bonding motifs between N-(4-hydroxyphenyl)acetamide and morpholine.
Comprehensive physicochemical characterization is the next logical step. This should include a detailed investigation of its solubility and dissolution behavior in various media, as well as an in-depth analysis of its solid-state properties, including mechanical behavior for tabletability. oup.com Comparative studies with pure N-(4-hydroxyphenyl)acetamide and other known co-crystals would provide valuable benchmarks.
Stability studies are crucial for the pharmaceutical development of the co-crystal. These studies should assess its stability under accelerated conditions of heat and humidity to predict its shelf-life and ensure its integrity throughout the product lifecycle. The potential for hydrate (B1144303) formation should also be investigated, as this can impact stability and dissolution. oup.com
Looking further ahead, research could explore the development of drug-drug co-crystals , where morpholine might be replaced by another active pharmaceutical ingredient that is often co-administered with N-(4-hydroxyphenyl)acetamide. nih.gov This approach could lead to the development of fixed-dose combination products with improved properties.
Finally, a deeper understanding of the in vivo performance of the N-(4-hydroxyphenyl)acetamide-morpholine co-crystal is necessary. This would involve pharmacokinetic studies in animal models to determine if the observed improvements in in vitro dissolution translate to enhanced bioavailability. nih.gov
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of N-(4-hydroxyphenyl)acetamide in synthesized samples?
- Methodology : Use a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : Compare absorbance maxima with reference spectra (e.g., λmax ~ 243 nm for paracetamol) .
- NMR : Verify aromatic proton signals (δ 6.7–7.2 ppm for phenolic protons) and acetyl group resonance (δ 2.1 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 151.17 for [M+H]+) and fragmentation patterns .
Q. What are common impurities in N-(4-hydroxyphenyl)acetamide synthesis, and how are they detected?
- Key Impurities :
| Impurity Name | CAS Number | Detection Method |
|---|---|---|
| N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide | 93629-82-4 | HPLC-PDA |
| N-(2-Hydroxyphenyl)acetamide | See ACI 160201 | LC-MS/MS |
- Analytical Workflow : Use reverse-phase HPLC with photodiode array detection (PDA) to resolve impurities. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) .
Q. What safety protocols are critical when handling morpholine derivatives in laboratory settings?
- Guidelines :
- Refer to toxicity data from RTECS (e.g., LD50 values for acute exposure) .
- Use fume hoods for volatile derivatives (e.g., N-formylmorpholine) and wear nitrile gloves to prevent dermal absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of morpholine derivatives in organic reactions?
- Approach :
- Control Experiments : Standardize reaction conditions (e.g., solvent purity, temperature, catalyst loading). For example, 4-dodecylmorpholine’s catalytic activity in desulfurization varies with substrate concentration .
- Surface Characterization : Use SEM/EDS to analyze catalyst morphology and elemental composition, which may explain performance discrepancies .
Q. What strategies optimize alkylation reactions of N-(4-hydroxyphenyl)acetamide to improve yield?
- Experimental Design :
- Solvent Selection : Ethanol/KOH mixtures enhance nucleophilic substitution in benzyl chloride alkylation (yield increases from 50% to 58% in capsular vs. tablet paracetamol) .
- Temperature Gradients : Test 60–100°C to balance reaction rate and byproduct formation.
Q. How can computational modeling predict biological interactions of morpholine-containing compounds?
- Methods :
- Molecular Docking : Use InChIKey (e.g., ATDWJOOPFDQZNK for N-acetyltyramine) to simulate binding affinities with target proteins .
- ADMET Prediction : Apply tools like SwissADME to assess bioavailability and toxicity of derivatives (e.g., logP values for 4-dodecylmorpholine: ~4.5) .
Data Contradiction Analysis
Q. Why do degradation pathways of N-(4-hydroxyphenyl)acetamide vary across stability studies?
- Root Cause : Differences in pH, light exposure, or oxidant concentrations. For example, alkaline conditions favor hydrolysis to 4-aminophenol, while UV light accelerates radical-mediated oxidation .
- Resolution : Conduct forced degradation studies under ICH guidelines (e.g., Q1A) to isolate degradation products via HPLC-TOF/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
